[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide
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Overview
Description
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms This compound is notable for its unique structural features, including a cyclobutyl ring substituted with both difluoro and trifluoromethyl groups, and a methanesulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents to introduce difluoro and trifluoromethyl groups.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties, such as increased thermal stability and resistance to degradation.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates, making this compound a promising scaffold for the development of new therapeutics.
Industry
In the industrial sector, this compound is explored for its applications in the production of specialty chemicals and advanced materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide
- [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonate
- [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of fluorinated groups and the sulfonamide moiety. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and specific reactivity.
Properties
CAS No. |
2613381-42-1 |
---|---|
Molecular Formula |
C6H8F5NO2S |
Molecular Weight |
253.2 |
Purity |
95 |
Origin of Product |
United States |
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